molecular formula C9H10FNO2S B058444 2-Fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide CAS No. 124170-23-6

2-Fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide

Cat. No.: B058444
CAS No.: 124170-23-6
M. Wt: 215.25 g/mol
InChI Key: VMDJWSACUFRJRE-UHFFFAOYSA-N
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Description

2-Fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide is a useful research compound. Its molecular formula is C9H10FNO2S and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Effects

One notable application in scientific research is the exploration of anticonvulsant properties. For instance, derivatives similar to 2-Fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide have demonstrated anticonvulsant activity, making them potentially useful for treating conditions like petit mal and grand mal epilepsy (Hadizadeh et al., 2013).

Hypolipidemic Activity

The compound has been associated with hypolipidemic activity. A study comparing derivatives of 1,2-benzisothiazolin-3-one 1,1-dioxide (a related compound) with phthalimide congeners showed promising results in reducing serum triglyceride and cholesterol levels in rodents (Chapman et al., 1983).

Platelet Aggregation Inhibition and Antithrombotic Activity

Compounds related to this compound have shown potential in inhibiting platelet aggregation and possessing antithrombotic activity, indicating a possible role in preventing thrombosis (Sunkel et al., 1988).

Cognitive Enhancement via AMPA Receptor Potentiation

There's evidence supporting the use of similar compounds in cognitive enhancement through the potentiation of AMPA receptors. This application is crucial in the development of drugs for neurodegenerative diseases and cognitive disorders (Francotte et al., 2010).

Tumor Promotion and Inhibition

The compound has been linked to both tumor promotion and inhibition depending on its structure and application. For example, certain derivatives have been associated with tumor promotion in sensitive animals, hinting at a relationship between tumor promotion and immune system disturbance (Bock et al., 1969). Conversely, other studies have shown anti-tumor and anti-metastatic activities in compounds with structural similarities (Fenichel et al., 1976).

Imaging and Diagnostics

The compound has applications in imaging, particularly in positron emission tomography (PET) imaging of tumor sigma2 receptor status, offering insights into tumor biology and potential treatment pathways (Tu et al., 2007).

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. The safety pictograms associated with this compound include GHS07, and the signal word is “Warning”. Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Mechanism of Action

Mode of Action

It is known to be a reagent for electrophilic fluorination , suggesting that it may interact with its targets by introducing a fluorine atom.

Action Environment

It is known to be stable to air and moisture across a broad range of temperatures , suggesting that it may be relatively robust to environmental variations.

Properties

IUPAC Name

2-fluoro-3,3-dimethyl-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S/c1-9(2)7-5-3-4-6-8(7)14(12,13)11(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDJWSACUFRJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2S(=O)(=O)N1F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408706
Record name 2-Fluoro-3,3-dimethyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124170-23-6
Record name 2-Fluoro-3,3-dimethyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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